An In-depth Technical Guide to the Physical and Chemical Properties of Isradipine Lactone
An In-depth Technical Guide to the Physical and Chemical Properties of Isradipine Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Isradipine Lactone
Isradipine Lactone is a significant molecule in the study of isradipine, a potent dihydropyridine calcium channel blocker used in the management of hypertension.[1] As a primary metabolite and a potential degradation product of isradipine, a thorough understanding of the lactone's physical and chemical properties is paramount for comprehensive drug stability, metabolism, and impurity profiling studies.[2] The formation of this lactone derivative involves a cyclization reaction of the isradipine molecule, a transformation that significantly alters its chemical structure and, consequently, its physicochemical characteristics. This guide provides a detailed exploration of Isradipine Lactone, offering a foundational understanding for researchers in drug development and analytical sciences.
Chemical Identity and Structure
Isradipine Lactone is systematically known as propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate.[2] Its molecular structure represents a significant departure from the parent isradipine molecule, characterized by the formation of a fused furo[3,4-b]pyridine ring system.
Table 1: Core Chemical and Physical Properties of Isradipine Lactone
| Property | Value | Source |
| IUPAC Name | propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate | [2] |
| Molecular Formula | C₁₈H₁₇N₃O₅ | [2] |
| Molecular Weight | 355.35 g/mol | [2] |
| CAS Number | 1076198-34-9 | [2] |
| Appearance | Not experimentally determined; likely a solid. | Inferred |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Not experimentally determined. |
Formation of Isradipine Lactone: A Mechanistic Perspective
The transformation of isradipine to its lactone derivative is a critical aspect of its metabolic and degradation pathways. This intramolecular cyclization is believed to be initiated by the hydrolysis of the methyl ester group of isradipine, followed by an attack of the resulting carboxylic acid on the dihydropyridine ring, leading to the formation of the stable lactone ring. Photodegradation is also a potential pathway for the formation of lactone derivatives from dihydropyridines.[3]
Caption: Formation pathway of Isradipine Lactone from Isradipine.
Physicochemical Characterization: Bridging Theory and Experiment
A comprehensive understanding of a molecule's physicochemical properties is the bedrock of its analytical development and formulation. While experimental data for Isradipine Lactone is not extensively available, computational models provide valuable estimations.
Table 2: Computed Physicochemical Properties of Isradipine Lactone
| Property | Predicted Value | Source |
| LogP | 1.8 | [2] |
| Topological Polar Surface Area (TPSA) | 104 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Rotatable Bond Count | 4 | [2] |
Analytical Characterization: A Methodological Framework
The analysis of Isradipine Lactone, as an impurity or metabolite, necessitates robust and sensitive analytical techniques. The methodologies employed for the parent drug, isradipine, can be adapted and optimized for the detection and quantification of its lactone derivative.
Chromatographic Separation: The Cornerstone of Analysis
High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating Isradipine Lactone from isradipine and other related substances.[4] A stability-indicating HPLC method is crucial for accurately quantifying the lactone in the presence of its parent compound and other degradation products.
Experimental Protocol: HPLC Analysis of Isradipine Lactone
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Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. The choice of a specific column will depend on the required resolution and analysis time.
-
Mobile Phase Optimization: A gradient elution is often necessary to achieve optimal separation of isradipine and its more polar lactone metabolite. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The gradient program should be optimized to ensure adequate resolution between the peaks of interest.
-
Detection: UV detection at a wavelength where both isradipine and Isradipine Lactone exhibit significant absorbance is recommended. The specific wavelength should be determined by examining the UV spectra of both compounds.
-
Sample Preparation: Samples, whether from forced degradation studies or biological matrices, should be appropriately prepared to ensure compatibility with the HPLC system. This may involve dissolution in a suitable solvent, filtration, and, if necessary, solid-phase extraction for complex matrices.
-
Validation: The analytical method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness.
Caption: Experimental workflow for the HPLC analysis of Isradipine Lactone.
Spectroscopic Elucidation: Confirming Identity
A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of Isradipine Lactone.
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Mass Spectrometry (MS): LC-MS/MS is a powerful tool for identifying and quantifying Isradipine Lactone in complex mixtures.[5] The mass spectrometer provides crucial information on the molecular weight and fragmentation pattern of the molecule, aiding in its structural elucidation. The expected molecular ion [M+H]⁺ for Isradipine Lactone would be m/z 356.1.
-
Infrared (IR) Spectroscopy: FTIR spectroscopy can provide valuable information about the functional groups present in Isradipine Lactone. The spectrum would be expected to show a characteristic carbonyl stretching frequency for the lactone ring, which would differ from the ester carbonyl stretches in isradipine. The characteristic IR peaks for isradipine include N-H stretching around 3346 cm⁻¹ and C=O stretching between 1701-1720 cm⁻¹.[6][7] The formation of the lactone would result in a new, characteristic C=O stretching band.
Stability and Degradation
Isradipine Lactone is a key marker for the degradation of isradipine. Forced degradation studies, including exposure to acidic, basic, oxidative, and photolytic conditions, are essential to understand the propensity of isradipine to form this lactone.[8] The formation of Isradipine Lactone under these stress conditions highlights the importance of appropriate storage and handling of isradipine and its formulations to minimize degradation.
Conclusion and Future Perspectives
This technical guide has synthesized the available information on the physical and chemical properties of Isradipine Lactone. While its fundamental chemical identity is established, a significant gap exists in the experimental determination of its physicochemical properties and detailed spectroscopic characterization. Future research should focus on the isolation of Isradipine Lactone in sufficient quantities to enable comprehensive experimental analysis, including melting point determination, solubility profiling, and detailed 1D and 2D NMR studies. Such data will be invaluable for the development of robust analytical methods for impurity profiling and for a deeper understanding of the metabolic and degradation pathways of isradipine.
References
-
PubMed. (2014). Isolation and characterization of a novel acid degradation impurity of Amlodipine Besylate using Q-TOF, NMR, IR and single crystal X-ray. Retrieved from [Link]
-
Iraqi Journal of Pharmaceutical Sciences. (2021). Formulation and Characterization of Isradipine Nanoparticle for Dissolution Enhancement. Retrieved from [Link]
-
PubMed. (2012). Photodegradation of oxytocin and thermal stability of photoproducts. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of isradipine powder. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Isradipine-impurities. Retrieved from [Link]
-
PubChem. (n.d.). Isradipine. Retrieved from [Link]
-
Shimadzu. (2013). Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of isradipine with starch. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Retrieved from [Link]
-
ResearchGate. (2019). A BRIEF REVIEW ON ANALYTICAL METHODS FOR ESTIMATION OF ISRADIPINE IN PHARMACEUTICAL FORMULATION AND BIOLOGICAL MATRICES. Retrieved from [Link]
-
PubMed. (2020). Physicochemical, pharmacokinetic, and pharmacodynamic characterization of isradipine tablets for controlled release. Retrieved from [Link]
-
PubChem. (n.d.). Isradipine Lactone. Retrieved from [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
PubMed. (2008). Mechanism of the Photochemical Degradation of Amlodipine. Retrieved from [Link]
-
ResearchGate. (n.d.). Full-scan MS/MS spectra of [M + H]+ of isradipine (A) and methyltestosterone (IS, B). Retrieved from [Link]
-
PubMed. (2010). Characterization of the in Vitro Metabolic Profile of Amlodipine in Rat Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2009). Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study. Retrieved from [Link]
Sources
- 1. Isradipine | C19H21N3O5 | CID 3784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isradipine Lactone | C18H17N3O5 | CID 46782005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photodegradation of oxytocin and thermal stability of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. Quantification of isradipine in human plasma using LC-MS/MS for pharmacokinetic and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
